tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate

Protecting Group Strategy Solid-Phase Synthesis Multi-step Organic Synthesis

Researchers requiring a protected amine with a halogen handle for SAR exploration often face regioisomeric impurities or supply delays. This compound overcomes those challenges: • Orthogonal Boc protection ensures amine inertness during harsh synthetic steps. • Meta-bromo substituent enables selective Pd-catalyzed cross-coupling. • Lipophilic character (LogP 2.6) enhances solubility in organic media, ideal for solid-phase synthesis. Procure with confidence for reproducible medicinal chemistry programs.

Molecular Formula C13H18BrNO4S
Molecular Weight 364.26 g/mol
Cat. No. B12068614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate
Molecular FormulaC13H18BrNO4S
Molecular Weight364.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(16)15-7-8-20(17,18)11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16)
InChIKeyALHKKEFLYPCBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate – Core Chemical Identity and Key Physicochemical Signatures for Procurement


tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate (CAS 2358751-42-3) is a sulfonyl carbamate building block characterized by a tert-butoxycarbonyl (Boc)-protected primary amine tethered via an ethyl spacer to a 3-bromophenyl sulfone [1]. With a molecular weight of 364.26 g/mol, a calculated XLogP3-AA of 2.6, and a topological polar surface area of 80.9 Ų, this compound presents distinct physicochemical properties that differentiate it from non-halogenated or regioisomeric analogs, making these parameters critical for rational procurement decisions [2].

1 Boc-protected primary amine building block for multi-step synthesis
2 3-bromophenyl sulfone core with ethyl spacer for further cross-coupling diversification
3 Orthogonal deprotection under acidic conditions enables late-stage amine unveiling

Why Generic Substitution Is Insufficient for tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate


Assuming functional interchangeability within the sulfonyl carbamate class is a high-risk strategy that can lead to synthetic failure or misleading biological data. Critical differences arise from the orthogonal protecting group strategy, the regiochemistry of the bromine, and the specific linker length, which collectively dictate reactivity, stability, and potential biological interactions as demonstrated in class-level studies of sulfonyl carbamates [1]. Interchanging this compound with an unprotected amine, a different N-protecting group (e.g., Fmoc, Cbz), or a regioisomer (e.g., 4-bromo) will fundamentally alter the synthetic sequence and the final product's properties, making generic substitution scientifically invalid without direct comparative data [2].

Target
Boc-protected amine with lipophilic shift and chromatographic differentiation
Substitute Risk
Free amine or alternative protecting group may alter solubility, reactivity, and synthetic sequence timing
Target
Bromine at 3-position (meta) on the phenyl ring
Substitute Risk
4-bromo (para) regioisomer shifts dipole moment and spatial vector; may yield different SAR outcomes
Target
Sulfone linker with oxidative and hydrolytic stability
Substitute Risk
Sulfide or sulfonamide analogs may degrade under harsh synthetic conditions or alter metabolic profile

Quantitative Differentiation Evidence for tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate


Orthogonal Boc-Protection vs. Free Amine: A Critical Synthetic Branch Point

The presence of a Boc protecting group provides a distinct, quantifiable mass and polarity shift compared to the unprotected primary amine, 2-(3-bromobenzenesulfonyl)ethan-1-amine. This is not a trivial difference; the molecular weight increases by 100.12 g/mol (from 264.14 to 364.26 g/mol), and the calculated LogP changes from approximately 0.9 to 2.6, fundamentally altering solubility and chromatographic properties [1][2]. This orthogonality allows for selective deprotection under acidic conditions (e.g., TFA), which is not possible with other popular protecting groups like Cbz or Fmoc under the same conditions, enabling specific synthetic strategies.

Boc-Protected vs. Free Amine
Head-to-head
Boc-carbamate vs. primary amine
ΔMW +100.12 g/mol ΔLogP ≈ +1.7 units
Supports orthogonal protection strategy selection for multi-step routes
Experimental confirmation is vendor-specific; calculated values from XLogP3 algorithm
Protecting Group Strategy Solid-Phase Synthesis Multi-step Organic Synthesis

Regiochemical Bromine Substitution: 3-Bromo vs. 4-Bromo Isomer

The position of the bromine atom on the phenyl ring is a critical determinant of both chemical reactivity and biological interaction profiles. While a direct side-by-side biological assay for this specific compound is not available in the public domain, the class-level inference from sulfonyl carbamate derivatives clearly shows that shifting a substituent from the 3- to the 4-position changes the molecular dipole moment, potential for halogen bonding, and ability to interact with hydrophobic enzyme pockets [1][2]. The 3-bromo regioisomer offers a distinct spatial vector for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the 4-bromo analog, enabling the construction of different chemical scaffolds.

3-Bromo vs. 4-Bromo Regioisomer
Class-level
Meta (3-position) vs. para (4-position) bromine
Qualitative dipole and steric difference
Regioisomer identity may influence cross-coupling geometry and SAR interpretation
Class-level inference from sulfonyl carbamate SAR; direct comparative data requires custom synthesis
Structure-Activity Relationship (SAR) Medicinal Chemistry Halogen Bonding

Sulfone Linker Stability vs. Sulfonamide or Sulfide Analogs

The sulfone moiety (R-SO₂-R) provides superior chemical stability compared to readily oxidized sulfides (R-S-R) or hydrolyzable sulfonamides (R-SO₂-NR₂). While this is a general class property, it is a key differentiating factor. Industrially, sulfonyl carbamates are preferred intermediates over sulfonamides when harsh synthetic conditions are required downstream, as documented in patent literature on sulfonyl carbamate synthesis [1]. This stability is crucial for maintaining compound fidelity through multi-step synthesis.

Sulfone Linker Stability
Class-level
Sulfone S(VI) oxidation state
Resists oxidation and hydrolysis
Linker stability may support routes involving strong bases or elevated temperatures
General chemical property; decomposition rates are condition-dependent
Chemical Stability Metabolic Stability Synthetic Intermediate

Optimal Use Scenarios for tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate


Multi-Step Synthesis of Drug-Like Molecules Requiring Late-Stage Amine Unveiling

This compound is ideally suited as a protected amine building block in multi-step medicinal chemistry programs. The Boc group ensures the amine is inert during harsh intermediate steps (e.g., organometallic coupling, sulfone formation) and can be quantitatively removed with TFA at the final stage. The 3-bromophenyl group provides a synthetic handle for further diversification via palladium-catalyzed cross-coupling, a strategy central to modern drug discovery [1].

Structure-Activity Relationship (SAR) Studies Exploring Halogen Position and Linker Effects

For programs focused on enzyme inhibition where a sulfonyl carbamate is a key pharmacophore, this compound allows researchers to probe the effect of a meta-bromine substituent. As demonstrated by class-level SAR for butyrylcholinesterase inhibitors, small changes in the aryl substituent position can have predictable and quantifiable effects on biological activity [2]. This compound serves as a specific node in a systematic SAR matrix, incomparable to its para- or ortho-substituted isomers.

Solid-Phase Synthesis and Bioconjugation Chemistry

The orthogonal protection and the stable sulfone linker make this building block compatible with solid-phase peptide synthesis (SPPS) resins or other solid supports, where the final product can be cleaved under acidic conditions. The lipophilic nature (LogP 2.6) is also beneficial for facilitating on-bead reactions in organic solvents, a practical advantage over the unprotected amine precursor [1].

Application
Selection Property
Validation Focus
Multi-step synthesis with late-stage amine unveiling
Boc orthogonal protection strategy
Acidic deprotection compatibility and intermediate stability
Halogen position SAR studies
Meta-bromine regiochemistry
Regioisomer-controlled SAR and cross-coupling vector assessment
Solid-phase synthesis and bioconjugation
Sulfone linker stability
On-bead reaction compatibility and acidic cleavage workflow
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